3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-oxa-3-azaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes both an oxazolidine and a spirocyclic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring, followed by spirocyclization to introduce the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Similar spirocyclic structure but with different substituents.
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Another spirocyclic compound with a tert-butyl group
Uniqueness
3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one is unique due to its specific combination of an oxazolidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
55041-26-4 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-1-oxa-3-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H12N2O2/c8-9-5-7(11-6(9)10)3-1-2-4-7/h1-5,8H2 |
InChI Key |
PDZUOSAXVZSPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN(C(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.